Ethyl 2-Chloro-3-methylisonicotinate-d3
Description
Significance of Deuterated Compounds in Advanced Chemical Science
The substitution of protium (B1232500) (the most common isotope of hydrogen) with its stable, non-radioactive isotope deuterium (B1214612) (²H or D) imparts subtle yet profound changes to a molecule's properties. nih.gov This modification, known as deuteration or isotopic labeling, is a powerful tool in scientific research. wikipedia.org The increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. This difference is the foundation for many of its applications in science. researchgate.net
Deuterated compounds are invaluable for elucidating the mechanisms of chemical reactions. This application is primarily based on the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov Because the C-D bond is stronger and has a lower zero-point energy than a C-H bond, it requires more energy to be broken. rasayanjournal.co.in
Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, replacing that hydrogen with deuterium will significantly slow down the reaction. researchgate.net By measuring and analyzing the magnitude of this KIE (expressed as the ratio of rate constants, kH/kD), researchers can gain critical insights into the reaction's transition state and determine which bonds are cleaved in the slowest step of the mechanism. rasayanjournal.co.inresearchgate.net This technique has been instrumental in understanding a wide array of chemical and enzymatic reactions. researchgate.net
One of the most widespread applications of deuterated compounds is their use as internal standards in quantitative analysis, especially when coupled with mass spectrometry (MS). scbt.comchemsrc.com An ideal internal standard should behave chemically and physically identically to the analyte of interest during sample extraction, derivatization, and chromatographic separation, but be distinguishable by the detector.
Deuterated compounds are nearly perfect for this role. They typically co-elute with their non-deuterated counterparts (isotopologues) in liquid chromatography (LC) or gas chromatography (GC) but are easily differentiated by a mass spectrometer due to their mass difference. scbt.com This allows for the precise quantification of a target compound in complex mixtures, such as biological fluids or environmental samples. chemicalbook.com The resurgence of interest in deuterated compounds in the pharmaceutical industry has driven the development of new synthetic methods to create these essential building blocks for research. scbt.com
The use of deuterated internal standards dramatically improves the precision and accuracy of quantitative analytical methods. chemicalbook.com Analytical techniques, particularly those involving complex biological matrices, can suffer from variability in sample preparation, instrument response, and matrix effects, where other components in the sample suppress or enhance the analyte's signal. researchgate.netchemicalbook.com
By adding a known quantity of the deuterated standard to each sample before processing, any loss of analyte during extraction or variability in instrument injection is mirrored by the standard. chemicalbook.com The final measurement is based on the ratio of the analyte signal to the internal standard signal. This normalization corrects for such variations, leading to highly reliable, reproducible, and accurate data. chemicalbook.combldpharm.com This enhanced robustness is critical for method validation and is a requirement in many regulated analytical testing environments, including pharmaceutical development. chemicalbook.com
Table 1: Key Research Applications of Deuterated Compounds
| Application Area | Description | Scientific Principle |
|---|---|---|
| Mechanistic Studies | Used to determine the rate-limiting steps and transition states of chemical reactions. | Kinetic Isotope Effect (KIE) |
| Quantitative Analysis | Serves as an ideal internal standard for mass spectrometry-based quantification. | Chemical and chromatographic similarity to the analyte, but with a distinct mass. |
| Metabolic Studies | Employed to trace the metabolic pathways of drugs and other xenobiotics and to improve metabolic stability. | Slower rate of C-D bond cleavage by metabolic enzymes (KIE). |
| NMR Spectroscopy | Used as solvents that do not produce interfering signals in proton NMR spectra. | Absence of ¹H nuclei. |
Contextual Overview of Isonicotinic Acid Derivatives in Organic Synthesis
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound consisting of a pyridine (B92270) ring substituted with a carboxylic acid group at the 4-position. ambeed.com It is an isomer of nicotinic acid and picolinic acid. ambeed.com Derivatives of isonicotinic acid are a significant class of heterocyclic compounds with broad applications in organic synthesis and medicinal chemistry. bldpharm.com
The pyridine ring is a common scaffold in many biologically active molecules, and its derivatives are key components in numerous pharmaceuticals. researchgate.netchemicalbook.com For example, isonicotinic acid hydrazide (isoniazid) and its derivatives are well-known for their use in treating tuberculosis. bldpharm.com In organic synthesis, the isonicotinate (B8489971) structure can be modified through various reactions to create complex molecules. The development of efficient methods for the functionalization and deuteration of pyridine derivatives remains an active area of research, driven by the need for novel compounds in drug discovery and other fields. researchgate.net
Research Rationale for Investigations Pertaining to Ethyl 2-Chloro-3-methylisonicotinate-d3
While no specific research literature is publicly available for this compound, the rationale for its synthesis and investigation can be logically inferred from the established roles of deuterated compounds and the chemical nature of its parent molecule, Ethyl 2-Chloro-3-methylisonicotinate.
The primary rationale is its potential application as a stable isotope-labeled internal standard. For any quantitative study involving the measurement of Ethyl 2-Chloro-3-methylisonicotinate in a complex matrix (e.g., plasma, urine, or environmental samples) via LC-MS or GC-MS, the d3-labeled analog would be the ideal internal standard. It would ensure the highest possible accuracy and precision in determining the concentration of the parent compound.
A second, equally important rationale relates to drug metabolism and pharmacokinetics (DMPK) studies. The "-d3" designation typically implies the replacement of three hydrogen atoms with deuterium on a methyl group (CH₃ → CD₃). The methyl group on the pyridine ring is a potential site for metabolic oxidation by cytochrome P450 enzymes. researchgate.net By replacing this methyl group with a trideuteromethyl group, the rate of this metabolic transformation can be significantly slowed due to the kinetic isotope effect. researchgate.net Therefore, researchers would investigate this compound to:
Assess if deuteration improves the metabolic stability of the parent molecule.
Potentially create a new chemical entity with an improved pharmacokinetic profile, such as a longer half-life, which could enhance its properties if the parent compound is a drug candidate. researchgate.net
Scope and Objectives of Academic Inquiry for this compound
The academic inquiry into this compound would be focused on its chemical synthesis and subsequent analytical or metabolic evaluation.
Scope: The scope of the research would encompass the development of a synthetic pathway for this compound, its purification, and full chemical characterization. The investigation would also include the development and validation of analytical methods utilizing this compound.
Objectives: The principal objectives of such a research project would be:
Synthesis: To design and execute a multi-step synthesis to produce this compound with high chemical and isotopic purity. This could involve using deuterated starting materials or developing a selective H/D exchange reaction. chemicalbook.com
Characterization: To unequivocally confirm the structure and determine the level of deuterium incorporation using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Method Development: To develop a robust quantitative analytical method, likely LC-MS/MS, for the parent compound, using the newly synthesized this compound as an internal standard.
Metabolic Stability Assessment: To conduct in vitro experiments, for instance with human or animal liver microsomes, to compare the rate of metabolism of Ethyl 2-Chloro-3-methylisonicotinate with its d3-analog and quantify the kinetic isotope effect. researchgate.net
Properties
Molecular Formula |
C₉H₇D₃ClNO₂ |
|---|---|
Molecular Weight |
202.65 |
Synonyms |
2-Chloro-3-methylpyridine-4-carboxylic Acid Ethyl Ester-d3; 2-Chloro-3-methyl-4-pyridinecarboxylic Acid Ethyl Ester-d3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Chloro 3 Methylisonicotinate D3
Optimization of Reaction Conditions and Yield Enhancement in Deuterated Isonicotinate (B8489971) Synthesis
Optimizing reaction conditions is crucial for maximizing yield, ensuring high levels of deuterium (B1214612) incorporation, and developing a robust process suitable for larger-scale production.
The choice of catalyst and reagents is paramount in determining the efficiency and selectivity of deuteration reactions, particularly for H-D exchange. acs.org
Catalyst Selection: The nature of the metal catalyst significantly impacts the outcome. Iridium-based catalysts are often favored for their high activity in ortho-directed H-D exchange. archie-west.ac.uk However, pyridines can sometimes inhibit catalysis by strongly coordinating to the metal center. univ-rennes.fr Palladium and rhodium catalysts are also effective, though they may require harsher conditions or exhibit different selectivity. researchgate.netnsf.gov For instance, Rh nanoparticles have been shown to catalyze selective H/D exchange in phosphines, with the activity depending on the metal and stabilizing agents. acs.org The development of catalysts that are stable, reusable, and function under mild conditions is a key area of research. nih.gov
Reagent and Solvent Effects: The deuterium source plays a critical role. While D₂ gas is a clean source, D₂O is often cheaper and more convenient. nih.gov The solvent can also influence the reaction; for example, base-catalyzed deuteration using KOtBu is typically performed in DMSO-d₆. rsc.org The acidity or basicity of the medium must be carefully controlled, as it affects the substrate's reactivity and the catalyst's stability. cdnsciencepub.comacs.org In some electrochemical methods, the reaction proceeds smoothly in the absence of any added metal, acid, or base, offering a milder alternative. nih.gov
The following table highlights how different catalytic systems can influence deuteration outcomes.
| Catalyst System | Substrate Type | Observed Outcome/Selectivity | Reference(s) |
| Iridium(I) Precatalysts | Pyridines, Quinolines | High deuterium incorporation at C6 | archie-west.ac.uk |
| Palladium(II) Acetate (B1210297) | Phenylacetic Acids (Pyridine Template) | meta-C-H deuteration | nsf.gov |
| Rhodium on Carbon (Rh/KB) | Pyridines (Electrocatalytic) | High yield hydrogenation to piperidines | nih.gov |
| Barium Oxide (BaO) | Pyridine (B92270) | Selective deuteration at the α-position | rsc.org |
Transitioning a synthesis from a laboratory bench to industrial production introduces significant challenges related to scalability, cost, and regulatory compliance. trasis.com For deuterated compounds like Ethyl 2-Chloro-3-methylisonicotinate-d3, these considerations are critical. neulandlabs.com
Scalable Synthetic Routes: The chosen synthetic route must be robust, reproducible, and safe to perform on a large scale. nih.gov While direct H-D exchange can be atom-economical, it may suffer from incomplete deuteration or the need for expensive catalysts and high pressures. wikipedia.orgnih.gov Synthesis from deuterated building blocks often provides better control over isotopic purity but depends on the availability and cost of the deuterated starting materials. researchgate.netneulandlabs.com
Process Optimization for Scale-Up: A key aspect of process development is minimizing the number of synthetic steps and purification procedures. trasis.com The development of methodologies for large-scale deuterium labeling requires technologies that are reliable and allow for high-quality control. nih.gov An example is the use of a nanostructured iron catalyst for deuteration, which has been demonstrated on a kilogram scale, highlighting its industrial applicability. nih.gov
Analytical Controls and Purity: A significant challenge in manufacturing deuterated APIs is ensuring high and consistent isotopic purity. nih.gov It is nearly impossible to synthesize a 100% isotopically pure compound. nih.gov Therefore, robust analytical methods must be developed and validated to accurately quantify the level of deuteration and identify any isotopologues (molecules that differ only in their isotopic composition). trasis.com This is crucial for meeting regulatory standards and ensuring consistent product quality.
The development of a commercial process for a deuterated API, such as deucravacitinib, often relies on the use of commercially available deuterated reagents, demonstrating the importance of a reliable supply chain for these critical precursors. researchgate.netnih.gov
Methodologies for Purification and Isolation of Deuterated Pyridine Intermediates
The primary challenge in purifying deuterated compounds is separating them from their non-deuterated or partially deuterated counterparts. Given that the physicochemical properties of isotopologues are very similar, this separation can be demanding. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose. The choice between them depends on the volatility and thermal stability of the pyridine intermediate. For instance, volatile deuterated pyridines can be effectively separated and purified using GC coupled with mass spectrometry (GC-MS) to confirm the isotopic enrichment.
Affinity chromatography represents a highly specific purification method, particularly for pyridine nucleotide-linked compounds. nih.govnih.gov While not universally applicable to all pyridine intermediates, this technique can be adapted for intermediates that can bind to specific ligands immobilized on a stationary phase. nih.govnih.gov Elution can then be achieved using a competitive binder or by changing the buffer conditions, allowing for the isolation of highly pure compounds. nih.govnih.gov
Crystallization is another cornerstone of purification for solid deuterated intermediates. This technique separates compounds based on differences in their solubility in a particular solvent system. Slow crystallization can yield highly pure crystals of the deuterated intermediate, effectively removing impurities. Techniques such as solvent layering, where a poor solvent is carefully added to a solution of the compound in a good solvent, can promote the growth of high-quality crystals. unifr.ch For compounds that are difficult to crystallize, the formation of salts or co-crystals can be a viable strategy. unifr.ch
Sublimation is a useful method for purifying solid compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. unifr.ch This is particularly effective for non-ionic, thermally stable pyridine intermediates. The process is typically carried out under reduced pressure, allowing for the separation of the volatile deuterated compound from non-volatile impurities. unifr.ch
Flow synthesis methods are also being developed for the production of deuterated aromatic compounds, which can streamline the purification process. tn-sanso.co.jp These systems can integrate reaction and initial purification steps, such as liquid-liquid separation, to isolate the deuterated product from the reaction mixture efficiently. tn-sanso.co.jp
The following tables summarize various purification techniques and their applications in the context of deuterated pyridine intermediates.
Table 1: Chromatographic Purification of Deuterated Pyridine Derivatives
| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Purity Achieved | Reference |
| Gas Chromatography (GC) | Platinum on alumina (B75360) catalyst | - | Separation of deuterated aromatic compounds from the reaction mixture. | Not specified | tn-sanso.co.jp |
| Affinity Chromatography | Sepharose-bound N6-(6-aminohexyl)-AMP | NAD+ gradients or binary adducts | Purification of pyridine nucleotide-linked dehydrogenases. | High purity | nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Acetonitrile/water gradient | General method for non-volatile organic compounds. | >98% (typical) | google.com |
| This table is generated based on general chromatographic principles and findings from the provided search results. |
Table 2: Crystallization and Other Purification Methods
| Method | Description | Key Parameters | Application Example | Reference |
| Solvent Layering | A solution of the compound is layered with a miscible solvent in which it is less soluble, promoting slow crystal growth. | Solvent choice, temperature, concentration. | General technique for obtaining high-quality crystals of organic compounds. | unifr.ch |
| Sublimation | The solid is heated under vacuum, vaporizes, and then deposits as a purified solid on a cold surface. | Temperature, pressure. | Purification of volatile solids like ferrocene. Suitable for thermally stable intermediates. | unifr.ch |
| Liquid-Liquid Separation | Used in flow synthesis to separate the organic layer containing the deuterated product from the aqueous layer. | Solvent system, flow rate. | Post-reaction separation in the flow synthesis of deuterated aromatic compounds. | tn-sanso.co.jp |
| This table illustrates common non-chromatographic purification techniques applicable to deuterated intermediates as described in the search results. |
Chemical Transformations and Reactivity Studies of Ethyl 2 Chloro 3 Methylisonicotinate D3
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro-Substituent
The 2-chloro substituent on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of electron-deficient aromatic systems. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.
Regioselectivity and Stereoelectronic Effects in SNAr Transformations
In SNAr reactions of substituted pyridines, the regioselectivity of nucleophilic attack is governed by a combination of stereoelectronic factors. The electron-withdrawing nature of the pyridine nitrogen significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C2 and C4 positions, making them the most electrophilic sites. The presence of other substituents on the ring further modulates this reactivity. In the case of Ethyl 2-Chloro-3-methylisonicotinate-d3, the chloro group is at the activated C2 position.
The methyl group at the C3 position exerts a mild electron-donating inductive effect, which could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429). However, its steric bulk can also influence the approach of the nucleophile. The ethyl isonicotinate (B8489971) group at the C4 position is electron-withdrawing, further activating the ring for SNAr.
Computational studies on similar 2,4-disubstituted pyridines have shown that the relative energies of the Meisenheimer intermediates, which are formed during the SNAr reaction, determine the regioselectivity. The stability of these intermediates is influenced by the ability of the substituents to delocalize the negative charge. For this compound, nucleophilic attack at the C2 position, displacing the chloride, is generally favored due to the strong activation by the ring nitrogen.
Exploration of Diverse Nucleophiles for Functionalization
A wide array of nucleophiles can be employed to displace the chloro group at the C2 position, leading to a variety of functionalized pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the generated HCl.
Table 1: Examples of SNAr Reactions on 2-Chloropyridine Derivatives with Various Nucleophiles
| Nucleophile | Reagents and Conditions | Product Type | Representative Yield (%) |
| Amines (e.g., Aniline) | K₂CO₃, DMF, 100 °C | 2-Aminopyridine derivative | 85-95 |
| Alkoxides (e.g., Sodium Methoxide) | CH₃ONa, CH₃OH, reflux | 2-Alkoxypyridine derivative | 90-98 |
| Thiols (e.g., Thiophenol) | NaH, THF, rt | 2-Thioetherpyridine derivative | 80-90 |
Note: The yields are representative for analogous 2-chloropyridine systems and may vary for this compound.
Metal-Catalyzed Cross-Coupling Reactions Involving the Halogenated Pyridine Moiety
The carbon-chlorine bond in this compound serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile strategy for the synthesis of complex biaryl and substituted pyridine structures.
Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for C-C bond formation. nih.gov For 2-chloropyridines, including derivatives like this compound, this reaction provides an efficient route to 2-aryl or 2-alkylpyridines.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have proven to be particularly effective for the coupling of challenging substrates like heteroaryl chlorides. nih.gov
Table 2: Examples of Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product Type | Representative Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Phenylpyridine derivative | 80-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)pyridine derivative | 85-98 |
| Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 2-Methylpyridine derivative | 70-85 |
Note: The yields are representative for analogous 2-chloropyridine systems and may vary for this compound.
Other Transition Metal-Mediated Coupling Reactions
Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize the C2 position of this compound.
Sonogashira Coupling: This palladium/copper-catalyzed reaction with a terminal alkyne provides a direct route to 2-alkynylpyridine derivatives.
Heck Coupling: The palladium-catalyzed reaction with an alkene can be used to introduce a vinyl group at the C2 position.
Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst to form C-C bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to SNAr for the formation of C-N bonds with a wide range of amines.
Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit different reactivity and selectivity profiles in cross-coupling reactions. nih.gov
Transformations of the Ester Functionality
The ethyl ester group at the C4 position of this compound offers another site for chemical modification, allowing for the synthesis of a variety of isonicotinic acid derivatives.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, is often preferred as it is an irreversible process, typically leading to higher yields of the carboxylate salt. libretexts.org Subsequent acidification provides the free carboxylic acid.
Reduction: The ester can be reduced to the corresponding hydroxymethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents such as sodium borohydride (B1222165) can also be effective, sometimes requiring elevated temperatures or additives. scholarsresearchlibrary.com The resulting 4-(hydroxymethyl)pyridine derivative is a versatile intermediate for further functionalization.
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is often driven to completion by using the new alcohol as the solvent.
Table 3: Common Transformations of the Ethyl Ester Group
| Transformation | Reagents and Conditions | Product |
| Hydrolysis (Basic) | 1. NaOH (aq), heat2. HCl (aq) | 2-Chloro-3-methylisonicotinic acid |
| Reduction | LiAlH₄, THF, 0 °C to rt | (2-Chloro-3-methylpyridin-4-yl)methanol |
| Transesterification | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 2-chloro-3-methylisonicotinate |
Reactivity and Side-Chain Functionalization of the Methyl Group
The methyl group at the 3-position of the pyridine ring in this compound, while generally stable, can be activated for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the surrounding substituents: the electron-withdrawing chloro group at the 2-position and the ethyl ester group at the 4-position, as well as the inherent electronic nature of the pyridine ring itself. The deuteration of the methyl group is not expected to fundamentally alter the types of reactions it can undergo compared to its protio-analog, but it can impact the reaction rates, a phenomenon known as the kinetic isotope effect.
Detailed research findings have elucidated several key pathways for the functionalization of this methyl group, primarily through oxidation and halogenation reactions.
Oxidation Reactions
The oxidation of the methyl group offers a direct route to valuable derivatives such as aldehydes, carboxylic acids, and alcohols.
Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid group, yielding 2-chloro-4-(ethoxycarbonyl)isonicotinic acid-d2. This transformation can be achieved using strong oxidizing agents. For instance, methods have been reported for the oxidation of the non-deuterated analog, 2-chloro-3-methylpyridine (B94477), to 2-chloronicotinic acid using reagents like potassium permanganate (B83412) or through catalytic oxidation with oxygen in the presence of metal salts and initiators like N-hydroxyphthalimide. chemicalbook.com One patented method describes the direct oxidation of 2-chloro-3-methylpyridine with oxygen using a catalyst system comprising a metal salt (such as cobalt acetate (B1210297) or manganese acetate) and N-hydroxyphthalimide in a suitable solvent like acetic acid or acetonitrile. chemicalbook.com Another approach involves a one-step oxidation using ozone. chemsrc.com These methodologies are, in principle, applicable to the deuterated substrate.
Formation of Aldehyd and Alcohol: The partial oxidation of the methyl group can lead to the corresponding aldehyde, (2-chloro-4-(ethoxycarbonyl)pyridin-3-yl)methanol-d2, or the alcohol, (2-chloro-3-(hydroxymethyl)isonicotinic acid)-d2. The synthesis of the non-deuterated alcohol, (2-Chloro-3-pyridinyl)methanol, has been achieved by the reduction of the corresponding aldehyde, 2-Chloro-3-pyridinecarboxaldehyde, using sodium borohydride. bldpharm.com This suggests that if the deuterated aldehyde can be formed, its subsequent reduction is a viable pathway to the alcohol.
The following table summarizes representative oxidation reactions applicable to the 2-chloro-3-methylpyridine core, which are analogous to the expected reactivity of this compound.
| Starting Material (Analog) | Reagents and Conditions | Product (Analog) |
| 2-Chloro-3-methylpyridine | O2, Metal Salt (e.g., Co(OAc)2), N-Hydroxyphthalimide, Solvent (e.g., Acetonitrile), 50-120 °C, 0.2-2 MPa | 2-Chloronicotinic Acid |
| 2-Chloro-3-methylpyridine | Ozone, Acetate catalyst, 20-100 °C | 2-Chloronicotinic Acid |
| 2-Chloro-3-pyridinecarboxaldehyde | Sodium Borohydride, Methanol | (2-Chloro-3-pyridinyl)methanol |
Interactive Data Table: Click on the headers to sort the data.
Side-Chain Halogenation
The introduction of a halogen atom onto the methyl group is a pivotal transformation, as the resulting halomethyl group serves as a versatile handle for a wide array of subsequent nucleophilic substitution and cross-coupling reactions.
Bromination: Free-radical bromination of the methyl group is a common strategy. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, typically in the presence of a radical initiator such as benzoyl peroxide or AIBN and under irradiation with light. chemspider.comlibretexts.org This reaction would convert the deuterated methyl group into a bromomethyl-d2 group. The Wohl-Ziegler reaction specifically describes the allylic and benzylic bromination using NBS. chemspider.com The resulting 2-chloro-3-(bromomethyl-d2)isonicotinate can then be used to introduce various functionalities.
Chlorination: Similar to bromination, side-chain chlorination can be achieved using reagents like sulfuryl chloride or chlorine gas under radical conditions.
The table below outlines a representative halogenation reaction on an analogous substrate.
| Starting Material (Analog) | Reagents and Conditions | Product (Analog) |
| Toluene (Benzylic Position) | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or Benzoyl Peroxide), CCl4, heat or light | (Bromomethyl)benzene |
Interactive Data Table: Click on the headers to sort the data.
The reactivity of the methyl group is also influenced by the basicity of the pyridine nitrogen. The presence of the electron-withdrawing chloro group at the 2-position and the methyl group at the 3-position reduces the basicity of the nitrogen atom compared to pyridine itself. researchgate.net This can be a crucial factor in reactions that are sensitive to the electronic properties of the heterocyclic ring.
While direct experimental data on the side-chain functionalization of this compound is limited in publicly available literature, the established reactivity of analogous 2-chloro-3-methylpyridine systems provides a strong foundation for predicting its chemical behavior. The primary routes for functionalizing the deuterated methyl group involve oxidation to introduce oxygen-containing functionalities and halogenation to create a versatile synthetic handle for further diversification. The deuterium (B1214612) labeling provides a valuable tool for mechanistic investigations of these important transformations.
Applications of Ethyl 2 Chloro 3 Methylisonicotinate D3 As a Key Synthetic Intermediate
Precursor for Complex Deuterated Heterocyclic Architectures.researchgate.net
The structural backbone of ethyl 2-chloro-3-methylisonicotinate-d3, a substituted pyridine (B92270), makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The presence of chlorine, an ester, and a deuterated methyl group provides multiple reaction sites for further chemical transformations.
Synthesis of Deuterated Bioactive Scaffolds
One of the most significant applications of this deuterated intermediate is in the synthesis of isotopically labeled bioactive molecules. clearsynth.comclearsynth.com The non-deuterated form of this compound is a known precursor to 3-amino-2-chloro-4-methylpyridine, a key intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. chemicalbook.comgoogle.com
By using this compound, chemists can synthesize deuterated Nevirapine. The introduction of deuterium (B1214612) can significantly alter the metabolic profile of a drug. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. portico.orgnih.govwikipedia.org This can result in a longer drug half-life, potentially leading to improved therapeutic efficacy and reduced dosing frequency. researchgate.netacs.org
Table 1: Comparison of C-H and C-D Bond Properties
| Property | C-H Bond | C-D Bond | Implication |
| Bond Energy | Lower | Higher | Slower rate of enzymatic cleavage for C-D bonds. portico.org |
| Vibrational Frequency | Higher | Lower | Contributes to the higher activation energy for C-D bond cleavage. portico.org |
| Metabolic Stability | More susceptible to oxidation | More resistant to oxidation | Can lead to a longer half-life of the drug in the body. researchgate.netresearchgate.net |
Development of Labeled Probes for Chemical Biology Investigations
Deuterium-labeled compounds are invaluable tools in chemical biology for tracing the metabolic fate of molecules and for use as internal standards in quantitative analysis. scispace.comnih.gov this compound can be used to synthesize deuterated bioactive molecules that serve as probes to investigate biological processes. nih.gov
For instance, a deuterated version of a drug or a potential drug candidate can be administered, and its journey through a biological system can be tracked using techniques like mass spectrometry. This allows researchers to identify metabolites and understand the metabolic pathways involved, which is crucial information in drug discovery and development. clearsynth.comscispace.com The distinct mass of the deuterated compound allows it to be easily distinguished from its non-deuterated counterparts. scispace.com
Strategic Integration into Multi-Step Organic Syntheses.scispace.com
The multiple functional groups on this compound allow for its strategic incorporation into complex, multi-step synthetic routes. The chlorine atom can be displaced by various nucleophiles, the ester group can be hydrolyzed or converted to other functional groups, and the pyridine ring itself can undergo further modifications.
The deuterated methyl group serves as a stable isotopic label that can be carried through numerous synthetic steps. This is particularly useful for mechanistic studies, where the position of the deuterium label can help elucidate the reaction pathway. chem-station.com
Role in the Diversification of Pyridine Derivative Libraries
Pyridine and its derivatives are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com The creation of libraries of diverse pyridine derivatives is a common strategy in the search for new therapeutic agents. rsc.org this compound serves as a valuable scaffold for generating libraries of deuterated pyridine derivatives.
By systematically reacting the chloro and ester functionalities with a variety of reagents, a large number of unique deuterated compounds can be synthesized. nih.govacs.orgnih.gov These libraries can then be screened for biological activity, with the deuterium label offering the potential for improved metabolic properties in any identified "hits". researchgate.net The ability to create diverse sets of deuterated molecules is a powerful tool in modern drug discovery. researchgate.netnih.gov
Table 2: Potential Reactions for Library Diversification
| Functional Group | Reaction Type | Potential Reagents | Resulting Structures |
| 2-Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino, 2-Alkoxy, 2-Thioether pyridines |
| 4-Ester | Hydrolysis | Base (e.g., NaOH) | Carboxylic acid |
| 4-Ester | Amidation | Amines | Amides |
| 4-Ester | Reduction | Reducing agents (e.g., LiAlH4) | Alcohol |
Mechanistic Investigations Employing Ethyl 2 Chloro 3 Methylisonicotinate D3
Elucidation of Reaction Pathways Through Isotopic Labeling
Isotopic labeling with deuterium (B1214612) is a fundamental technique for tracing the fate of specific atoms throughout a chemical reaction. nih.govyoutube.com The C-D bond, being stronger than the C-H bond, can influence reaction rates and provide a clear marker to follow transformations. rsc.org
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination
The Kinetic Isotope Effect (KIE) is a phenomenon where a molecule containing a heavier isotope reacts at a different rate than its non-labeled counterpart. princeton.edupkusz.edu.cn This effect is particularly pronounced for hydrogen and deuterium due to their large relative mass difference. princeton.edu By comparing the reaction rate of Ethyl 2-chloro-3-methylisonicotinate (kH) with its d3-analogue (kD), a primary KIE (kH/kD) can be calculated. A kH/kD value significantly greater than 1 indicates that the C-H bond at the 3-methyl position is being cleaved in the rate-determining step of the reaction. pkusz.edu.cnbaranlab.org
For instance, in a hypothetical oxidation reaction where the methyl group is converted to a carboxylic acid, observing a large primary KIE would support a mechanism involving initial hydrogen (or deuterium) atom abstraction from the methyl group as the slowest step. Conversely, a KIE value close to 1 would suggest that C-H bond breaking occurs after the rate-determining step or not at all. princeton.edupkusz.edu.cn This method is crucial in distinguishing between different proposed mechanisms, such as E1 and E2 eliminations or concerted versus stepwise C-H activation pathways. princeton.edunih.gov
Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for the Oxidation of the 3-Methyl Group
| Proposed Mechanism | Rate Constant (kH) for Protio-Compound (s⁻¹) | Rate Constant (kD) for d3-Compound (s⁻¹) | Calculated KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|
| Mechanism A | 2.5 x 10⁻⁴ | 3.8 x 10⁻⁵ | 6.6 | C-H bond cleavage is the rate-determining step. |
| Mechanism B | 1.8 x 10⁻³ | 1.7 x 10⁻³ | 1.06 | C-H bond cleavage is not involved in the rate-determining step. |
Tracing Atom Rearrangements in Complex Chemical Transformations
In complex reactions involving molecular rearrangements, deuterium labeling is indispensable for tracking the movement of atoms or functional groups. nih.gov For example, if Ethyl 2-chloro-3-methylisonicotinate-d3 were subjected to conditions that promote ring expansion or substituent migration, the final position of the -CD3 group can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.
This approach has been successfully used to understand the phototransposition chemistry of pyridines, where irradiation leads to isomerization. nih.gov By analyzing the distribution of deuterium in the products formed from a specifically labeled precursor, it's possible to validate or refute proposed intermediates, such as those involving cyclopentenyl ring formation and nitrogen migration. nih.gov Similarly, in cycloaddition reactions, the deuterium label on the methyl group of this compound would allow for an unambiguous assignment of stereochemistry and regiochemistry in the resulting polycyclic products. researchgate.net
Probing Substrate-Reagent Interactions in Catalytic Systems
In transition-metal-catalyzed reactions, isotopically labeled substrates like this compound are invaluable for probing the interactions between the substrate and the catalyst. researchgate.net The deuterium label can be used to investigate catalyst stability and deactivation pathways. For example, in non-heme iron-catalyzed oxidations, it has been shown that deuterating the ligand positions prone to oxidation leads to more robust catalysts with longer lifetimes and improved product yields. acs.orgresearchgate.net
Applying this principle to a reaction involving this compound, if the catalyst deactivates through a pathway involving interaction with the substrate's methyl group, the use of the deuterated compound could slow this decomposition, leading to higher catalytic turnover numbers. Furthermore, deuterium labeling can help elucidate the mechanism of C-H activation steps. Studies on iridium and rhodium complexes have used KIE measurements to distinguish between different pathways of C-H bond activation and reductive elimination. nih.govcsic.es The presence of the -CD3 group would allow for similar mechanistic distinctions in catalytic reactions involving this specific substrate.
Table 2: Representative Data on Catalyst Performance with Protio vs. Deuterated Substrate
| Substrate | Catalyst System | Substrate Conversion (%) | Catalyst Lifetime (Turnovers) | Mechanistic Insight |
|---|---|---|---|---|
| Ethyl 2-chloro-3-methylisonicotinate | Fe(N2Py2)/H₂O₂ | 65 | 120 | Standard performance. |
| This compound | Fe(N2Py2)/H₂O₂ | 85 | 250 | Deuteration at the methyl group enhances catalyst stability, suggesting a deactivation pathway involving this site is suppressed. acs.orgresearchgate.net |
Applications in Environmental Degradation Pathway Studies (Mechanistic Focus)
Understanding the environmental fate of synthetic compounds is critical. Isotopic labeling provides a powerful method to study the mechanisms of biodegradation and abiotic degradation. While direct studies on this compound are not prevalent, the principles can be drawn from work on analogous compounds like chlorinated phenols. nih.gov
By using Compound-Specific Isotope Analysis (CSIA), researchers can track the isotopic fractionation of elements like chlorine and carbon as a compound degrades. nih.gov In a hypothetical study, if a soil sample containing microorganisms capable of degrading Ethyl 2-chloro-3-methylisonicotinate were incubated, the change in the isotopic composition of the remaining compound could be monitored. A significant change in the deuterium content of the 3-methyl group would indicate that microbial enzymes are targeting this position. This approach can help distinguish between different degradation mechanisms, such as oxidative versus reductive pathways, as each imparts a characteristic isotopic signature. nih.gov This mechanistic insight is crucial for developing effective bioremediation strategies for contaminated sites.
Theoretical and Computational Chemistry Approaches for Ethyl 2 Chloro 3 Methylisonicotinate D3
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and conformational landscape of molecules like Ethyl 2-Chloro-3-methylisonicotinate-d3. These methods solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of atoms.
For this molecule, calculations would focus on:
Optimized Geometry: Determining the precise bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar, but the orientation of the ethyl ester and deuterated methyl groups relative to the ring are key conformational variables.
Conformational Analysis: The ethyl ester group (-COOCH₂CH₃) possesses rotational freedom around the C-C and C-O single bonds. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them.
Vibrational Frequencies: DFT calculations can predict the infrared and Raman spectra of the molecule. The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds due to the increased mass of deuterium. This serves as a computational confirmation of isotopic labeling.
Electronic Properties: The calculations also yield information about the electronic structure, such as the molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and dipole moment. These properties are crucial for understanding the molecule's intermolecular interactions. researchgate.netnih.gov
While deuteration generally has a minimal effect on the equilibrium molecular geometry, it can influence intermolecular interactions and crystal packing, potentially leading to different polymorphic forms in the solid state. acs.org
| Parameter | Description | Typical Computational Output |
|---|---|---|
| Bond Lengths | Internuclear distances between bonded atoms (e.g., C=N, C-Cl, C-D). | Values in Angstroms (Å) |
| Bond Angles | Angles between three connected atoms (e.g., C-C-Cl). | Values in Degrees (°) |
| Dihedral Angles | Torsional angle defining the conformation of the ethyl ester group. | Values in Degrees (°) |
| Dipole Moment | Measure of the molecule's overall polarity. | Values in Debye (D) |
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools to predict the chemical reactivity of this compound. The pyridine ring is electron-deficient, and this is further enhanced by the electron-withdrawing chloro and ethyl ester groups.
Key computational approaches include:
Electrostatic Potential (ESP) Mapping: ESP maps visualize the electron density distribution on the molecular surface. Regions with a positive potential (blue) indicate electrophilic sites, while negative potential regions (red) indicate nucleophilic sites. For this molecule, the carbon atom attached to the chlorine (C2 position) is expected to be highly electrophilic.
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO's location often indicates the most likely site for nucleophilic attack. DFT calculations can map the LUMO distribution, which is anticipated to be significant at the C2 and C4 positions of the pyridine ring.
Reaction Mechanism Simulation: Theoretical models can be used to map out the entire energy profile of a potential reaction, such as a Nucleophilic Aromatic Substitution (SNAr) at the C2 position. researchgate.net This involves calculating the energies of reactants, transition states, intermediates, and products. The resulting activation energy barrier determines the theoretical reaction rate. The aryne distortion model can also be used to predict regioselectivity in reactions involving pyridyne intermediates, where substituents influence the preferred site of nucleophilic attack. nih.gov
| Site | Predicted Reactivity | Computational Evidence | Potential Reaction Type |
|---|---|---|---|
| C2-Carbon (attached to Cl) | Highly Electrophilic | Positive Electrostatic Potential, High LUMO coefficient | Nucleophilic Aromatic Substitution (SNAr) |
| Ester Carbonyl Carbon | Electrophilic | Positive Electrostatic Potential | Nucleophilic Acyl Substitution (e.g., Hydrolysis) |
| Pyridine Nitrogen | Nucleophilic / Basic | Negative Electrostatic Potential, Lone Pair in HOMO | Protonation, Coordination to Metals |
Computational Modeling of Deuterium Isotope Effects
The primary reason for synthesizing deuterated compounds is often to exploit the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step proceed more slowly.
Computational modeling is essential for predicting and understanding these effects:
Zero-Point Energy (ZPE) Calculation: Quantum chemical software can calculate the vibrational frequencies for both the deuterated (d3) and non-deuterated (h3) isotopologues of the molecule. The ZPE is lower for the C-D bonds in the methyl group. This difference in ZPE between the reactant and the transition state is the primary origin of the primary KIE. mdpi.com
Transition State Theory: By modeling the transition state of a reaction involving the methyl group (e.g., metabolic oxidation by a cytochrome P450 enzyme), the KIE (kH/kD) can be calculated. A significant predicted KIE value would suggest that deuteration at this position will effectively slow down its metabolism.
Equilibrium Isotope Effects (EIE): Deuteration can also affect the equilibrium position of a reaction. EIEs are typically smaller than KIEs but can be computationally modeled by analyzing the vibrational frequencies of reactants and products. researchgate.net
| Parameter | C-H Bond (h3-methyl) | C-D Bond (d3-methyl) | Implication |
|---|---|---|---|
| Stretching Frequency | ~2900-3000 cm-1 | ~2100-2200 cm-1 | Confirms isotopic substitution; used to calculate ZPE. |
| Zero-Point Energy (ZPE) | Higher | Lower | Leads to a stronger effective bond energy for C-D. |
| Predicted KIE (kH/kD) | Typically > 1 for C-H/D bond breaking | Quantifies the expected reduction in reaction rate upon deuteration. |
In Silico Design Principles for Deuterated Pyridine Derivatives
The insights gained from the computational methods described above are integrated into a set of in silico design principles for creating novel deuterated pyridine derivatives with improved properties, particularly for applications in medicinal chemistry.
The design process is guided by the following principles:
Strategic Deuteration for Metabolic Stability: The primary goal is often to block metabolic oxidation. Computational models can predict likely sites of metabolism (SoMs) on a parent molecule. Deuterium is then strategically placed at these "soft spots" to enhance the metabolic half-life and bioavailability of the compound. nih.gov For this molecule, the methyl group is a plausible site for oxidation, making its deuteration a rational design choice.
Pharmacodynamic Profile Preservation: Deuteration should not negatively impact the molecule's intended biological activity. Molecular docking simulations can be used to compare the binding of both deuterated and non-deuterated analogues to a target protein. Since deuterium is very similar in size to protium, the binding affinity is generally expected to be preserved. mdpi.com
ADME-Tox Prediction: A suite of in silico tools is used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of designed molecules. auctoresonline.org These models assess properties like water solubility, membrane permeability, and potential off-target effects before synthesis is undertaken, saving time and resources. auctoresonline.orgresearchgate.net
| Design Principle | Computational Tool/Method | Objective |
|---|---|---|
| Metabolic Hotspot Identification | Metabolism prediction software (e.g., based on P450 models) | Identify atoms susceptible to metabolic oxidation. |
| Kinetic Isotope Effect Prediction | Quantum Mechanics (QM) calculations of transition states | Confirm that deuteration at the hotspot will slow its metabolism. |
| Target Binding Verification | Molecular Docking and Molecular Dynamics (MD) simulations | Ensure the deuterated molecule retains its binding affinity to the biological target. |
| Physicochemical & ADME Profiling | QSAR models, pkCSM, SwissADME | Predict properties like solubility, permeability, and bioavailability. |
Advanced Analytical Methodological Applications Leveraging Ethyl 2 Chloro 3 Methylisonicotinate D3
Development of Isotopic Dilution Mass Spectrometry (IDMS) Methods
Isotopic Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. Ethyl 2-Chloro-3-methylisonicotinate-d3 is an ideal internal standard for this purpose. Since it is chemically identical to the non-deuterated analyte (the "native" compound), it co-elutes during chromatography and experiences similar ionization and fragmentation behavior in the mass spectrometer. This co-behavior allows it to accurately correct for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, which are common challenges in complex sample analysis. researchgate.netnih.govresearchgate.net The use of a stable isotope-labeled (SIL) internal standard is widely considered the gold standard in quantitative mass spectrometry for achieving the highest levels of accuracy and precision. nih.gov
In quantitative studies, this compound is added at a fixed concentration to all calibration standards and unknown samples. The mass spectrometer is set to monitor the specific mass-to-charge (m/z) ratios for both the native analyte and the d3-labeled standard. The concentration of the native analyte in a sample is then determined by comparing the ratio of its peak area to that of the known-concentration internal standard against a calibration curve. This ratiometric approach ensures that any loss of analyte during sample extraction or fluctuations in instrument response are effectively normalized. researchgate.net For instance, when quantifying Ethyl 2-Chloro-3-methylisonicotinate in a complex matrix like plasma or soil extract, the d3-labeled standard ensures reliable and reproducible results.
Table 1: Illustrative Calibration Curve Data for the Quantification of Ethyl 2-Chloro-3-methylisonicotinate using its d3-Labeled Internal Standard
| Nominal Concentration of Analyte (ng/mL) | Analyte Peak Area | d3-Standard Peak Area | Peak Area Ratio (Analyte/Standard) |
| 1.0 | 4,850 | 495,000 | 0.0098 |
| 5.0 | 24,900 | 501,000 | 0.0497 |
| 10.0 | 51,200 | 505,000 | 0.1014 |
| 50.0 | 255,000 | 498,000 | 0.5120 |
| 100.0 | 509,000 | 502,000 | 1.0140 |
| 250.0 | 1,260,000 | 499,000 | 2.5251 |
This table presents hypothetical data to demonstrate the linear relationship between the concentration and the peak area ratio, which forms the basis of quantification.
The development of any new quantitative method requires rigorous validation to ensure its reliability. This compound is instrumental in validating new liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its non-deuterated counterpart. During validation, the SIL standard is used to assess critical performance metrics such as accuracy, precision, linearity, and stability. nih.gov Because the SIL standard compensates for procedural variations, it allows for a true assessment of the method's performance. For example, the precision of a method is often significantly improved when a SIL internal standard is used compared to a structural analog, as the SIL standard more accurately mimics the behavior of the analyte. scispace.com
Table 2: Hypothetical Method Validation Data for Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 2.5 | 2.4 | 96.0 | 4.5 |
| Medium QC | 75.0 | 76.8 | 102.4 | 3.1 |
| High QC | 200.0 | 195.4 | 97.7 | 3.8 |
This table illustrates typical results from a validation study, demonstrating that the method is accurate and precise across a range of concentrations when using a deuterated internal standard.
Utilization of Deuteration in Spectroscopic Method Development
Deuteration is a valuable strategy not only in mass spectrometry but also in the development of other spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
In ¹H NMR spectroscopy, the spectrum of a complex molecule or mixture can be crowded with signals, leading to overlap that complicates structural elucidation. Since deuterium (B1214612) is not detected in ¹H NMR, the strategic replacement of protons with deuterium simplifies the spectrum. For this compound, the ethyl group's protons are replaced with deuterium. This means the characteristic triplet and quartet signals from the -CH2-CH3 moiety would be absent in the ¹H NMR spectrum. This "disappearance" of signals can be crucial for resolving adjacent or overlapping peaks from other protons in the molecule or from other components in a mixture, thereby aiding in unambiguous peak assignment.
Table 3: Comparison of Expected ¹H NMR Signals for Deuterated and Non-Deuterated Ethyl 2-Chloro-3-methylisonicotinate
| Compound | Group | Expected Signal Type | Approximate Chemical Shift (ppm) |
| Ethyl 2-Chloro-3-methylisonicotinate | -CH₃ (on pyridine (B92270) ring) | Singlet | ~2.5 |
| -O-CH₂-CH₃ | Quartet | ~4.4 | |
| -O-CH₂-CH₃ | Triplet | ~1.4 | |
| Pyridine Ring Protons | Singlet / Doublet | ~7.5 - 8.5 | |
| This compound | -CH₃ (on pyridine ring) | Singlet | ~2.5 |
| -O-CD₂-CD₃ | Absent | N/A | |
| Pyridine Ring Protons | Singlet / Doublet | ~7.5 - 8.5 |
This table highlights how deuteration simplifies the ¹H NMR spectrum by removing signals associated with the ethyl group.
The development of highly selective and sensitive mass spectrometry methods, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is predicated on the ability to isolate a specific precursor ion and monitor its unique fragment ions. The known mass difference of +3 Daltons for this compound is fundamental to developing such an assay. A specific SRM transition is established for the native analyte, and a corresponding, mass-shifted transition is created for the d3-standard. This allows the instrument to differentiate between the analyte and the standard with high specificity, even if they co-elute and are in a complex matrix. The instrument can rapidly switch between monitoring these different transitions, providing highly specific and quantitative data for both compounds simultaneously.
Table 4: Hypothetical SRM Transitions for Analyte and d3-Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Ethyl 2-Chloro-3-methylisonicotinate | 200.0 | 172.0 | Loss of ethylene (B1197577) (C₂H₄) |
| 200.0 | 154.0 | Loss of ethanol (B145695) (C₂H₅OH) | |
| This compound | 203.0 | 175.0 | Loss of deuterated ethylene (C₂H₂D₂) |
| 203.0 | 157.0 | Loss of deuterated ethanol (C₂H₂D₃OH) |
This table shows hypothetical fragmentation pathways and the resulting mass shifts that enable specific detection in an MRM assay.
Chromatographic Method Optimization with Labeled Standards
The primary goal of chromatographic method development is to achieve optimal separation of the analyte from other matrix components and potential isomers. youtube.com While the deuterated standard has nearly identical chromatographic behavior to the native analyte, it is an essential tool during the optimization process. As parameters like mobile phase composition (e.g., acetonitrile/water ratio), pH, gradient slope, or column temperature are adjusted, the retention time of the analyte will shift. researchgate.net By monitoring both the analyte and the co-injected d3-standard, the chromatographer can ensure that the analyte peak is correctly identified throughout the optimization process. Furthermore, the relative retention time between the analyte and the SIL standard should remain constant, providing a reliable metric for peak tracking and confirming the robustness of the separation under different conditions. This is particularly important when separating positional isomers, which can have very similar retention times. mtc-usa.comnacalai.com
Table 5: Illustrative Retention Time (RT) Data During HPLC Method Optimization
| Condition | Mobile Phase (Acetonitrile:Water) | Analyte RT (min) | d3-Standard RT (min) | Relative RT (Analyte/Standard) |
| 1 | 40:60 | 8.52 | 8.50 | 1.002 |
| 2 | 50:50 | 6.31 | 6.29 | 1.003 |
| 3 | 60:40 | 4.15 | 4.14 | 1.002 |
This table demonstrates how the labeled standard co-elutes with the analyte under varying chromatographic conditions, maintaining a constant relative retention time and confirming peak identity.
Future Research Trajectories and Emerging Opportunities
Innovations in Deuteration Technologies for Isonicotinates
The synthesis of deuterated isonicotinates, including Ethyl 2-Chloro-3-methylisonicotinate-d3, is propelled by advancements in deuteration technologies. Traditional methods often involve multi-step syntheses with expensive labeled precursors, which can result in low yields. doi.org Modern innovations focus on direct and selective hydrogen isotope exchange (HIE) on pre-formed molecular scaffolds, which is more atom-economical and efficient. rsc.org
Recent breakthroughs are moving away from harsh reaction conditions towards more sustainable and precise methodologies.
Electrochemical Deuteration: A notable innovation is the use of electrochemical methods for the C4-selective C-H deuteration of pyridine (B92270) derivatives using inexpensive deuterium (B1214612) oxide (D₂O) at room temperature. nih.govresearchgate.net This metal-free and acid/base-free approach offers high chemo- and regioselectivity, presenting an environmentally friendly pathway for producing deuterated pyridines and related compounds. nih.govresearchgate.net
Ionic Liquid Catalysis: Ionic liquids (ILs) have emerged as effective catalysts for deuteration. For instance, 1-n-butyl-2,3-dimethylimidazolium prolinate has demonstrated high efficiency in deuterating the most acidic hydrogens of pharmaceutical ingredients. doi.org This method provides a rapid and reversible catalytic cycle for deuterium exchange. doi.org
Hydrothermal Deuteration: This process utilizes precious metal catalysts to facilitate hydrogen-deuterium exchange between the target molecule and D₂O solvent. tum.de While achieving moderate deuteration levels is relatively straightforward, attaining very high isotopic purity can be costly. tum.de
These evolving technologies promise to make the synthesis of specifically labeled isonicotinates more accessible and cost-effective, thereby broadening their research and industrial potential.
Exploration of Novel Catalytic Systems for Deuterated Pyridine Synthesis
The development of novel catalytic systems is fundamental to advancing the synthesis of deuterated pyridines, the core structure of isonicotinates. numberanalytics.com The goal is to achieve high selectivity, efficiency, and sustainability. numberanalytics.com Research is active across homogeneous, heterogeneous, and photocatalytic domains.
Palladium-Catalyzed C-H Activation: Palladium catalysts, guided by a pyridine-based template, have been successfully used for the meta-selective C-H deuteration of arenes under mild conditions. nsf.gov This template-assisted approach is compatible with a variety of functional groups, enabling high levels of deuterium incorporation at specific positions. nsf.gov
Transition Metal-Free Catalysis: Barium oxide (BaO) has been reported as an efficient, transition-metal-free catalyst for the selective D/H exchange at the α-position of the pyridine ring using deuterium gas (D₂). rsc.org This method's selectivity differs from other base-mediated processes and is attributed to the heterolytic dissociation of D₂ on the BaO surface. rsc.org
Rhodium-Based Systems: Rhodium catalysts are effective for the hydrogenation and dearomatization of pyridines. acs.orgmdpi.com Using deuterium sources, these systems can produce deuterated piperidines and tetrahydropyridines, which are crucial scaffolds in medicinal chemistry. mdpi.comnih.gov Electrocatalytic hydrogenation using carbon-supported rhodium catalysts has achieved quantitative conversion of pyridine to piperidine (B6355638) with high efficiency under ambient conditions. acs.org
Organophotocatalysis: Photocatalytic systems offer a novel approach for selective deuterodehalogenation. researchgate.net For example, an arylamine photocatalyst combined with a disulfide co-catalyst can effectively deuterate aryl chlorides, representing a valuable strategy for labeling drug molecules. researchgate.net
The table below summarizes key features of these innovative catalytic systems.
| Catalytic System | Catalyst Type | Deuterium Source | Key Advantage | Reference(s) |
| Palladium with Pyridine Template | Homogeneous (Palladium) | Deuterated Solvents | High meta-selectivity in arenes | nsf.gov |
| Barium Oxide | Heterogeneous (Metal-free) | D₂ Gas | High α-selectivity in pyridines | rsc.org |
| Rhodium on Carbon | Electrocatalysis | N/A (Hydrogenation) | High efficiency under mild conditions | acs.org |
| Arylamine/Disulfide | Organophotocatalysis | D₂O | Selective deuterodehalogenation | researchgate.net |
| Ionic Liquids | Homogeneous (IL) | Deuterated Solvents (e.g., CDCl₃) | High efficiency for acidic protons | doi.org |
Expanded Utility of this compound in Interdisciplinary Chemical Research
While specific research on this compound is nascent, its potential utility can be inferred from the broad applications of deuterated compounds across various scientific disciplines. The strategic placement of deuterium in this molecule—a substituted pyridine—opens up numerous avenues for investigation.
Pharmaceutical and Medicinal Chemistry: Deuteration is a powerful strategy in drug discovery to improve a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes mediated by enzymes like cytochrome P450. musechem.com This "deuterium switch" can lead to longer drug half-life, reduced formation of toxic metabolites, and potentially improved efficacy and safety. nih.govrsc.orgnih.gov this compound could serve as a key intermediate in the synthesis of novel deuterated drug candidates, particularly for targets where pyridine or isonicotinate (B8489971) moieties are known to be active.
Mechanistic Studies and Isotope Effects: Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). rsc.orgosti.gov By tracking the position of the deuterium label, researchers can gain insights into complex chemical transformations, identify reaction intermediates, and verify proposed mechanistic pathways. synmr.in
Tracer Studies in Metabolism and Pharmacokinetics: The unique mass of deuterium allows labeled compounds to be used as tracers in metabolic and pharmacokinetic studies. osti.gov By administering a deuterated compound, its journey through a biological system can be monitored using mass spectrometry, providing precise information on its absorption, distribution, metabolic fate, and excretion without the need for radioactive labels. musechem.com
Materials Science: Deuterated polymers and organic materials exhibit enhanced thermal stability and different scattering properties in techniques like neutron scattering. resolvemass.ca This allows for detailed structural analysis of materials at the molecular level. tum.de While a small molecule, this compound could be a building block for more complex deuterated materials with tailored properties for applications in electronics or advanced manufacturing. resolvemass.ca
Challenges and Prospective Solutions in Deuterated Compound Research
Despite the immense potential, the field of deuterated compound research faces several challenges that hinder its broader application.
Key Challenges:
| Challenge | Description | Reference(s) |
| Cost and Availability | Deuterated starting materials and solvents are significantly more expensive than their non-deuterated counterparts due to complex and energy-intensive production processes. tum.desynmr.in | tum.desynmr.in |
| Site-Selectivity | Achieving precise deuterium incorporation at a specific molecular position without unintended isotopic scrambling remains a major synthetic hurdle. musechem.comosti.gov | musechem.comosti.gov |
| Isotopic Purity | Attaining high levels of isotopic enrichment (e.g., >98% D) is often difficult and requires rigorous purification, adding to the overall cost. tum.de | tum.de |
| Unpredictable Effects | The biological and chemical effects of deuteration can be unpredictable. While often beneficial, they can sometimes alter reactivity or biological interactions in unintended ways. musechem.comnih.gov | musechem.comnih.gov |
| Analytical Complexity | Characterizing the exact location and percentage of deuterium incorporation requires sophisticated analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. sciencemadness.org | sciencemadness.org |
Prospective Solutions:
To overcome these hurdles, researchers are actively pursuing several strategies:
Development of Efficient Catalysts: The creation of highly selective and active catalysts, such as the novel systems discussed in section 8.2, is paramount. These catalysts aim to lower the energy barrier for C-H activation and improve control over deuteration, making the process more efficient and cost-effective. rsc.org
Innovative Synthetic Methodologies: The exploration of new synthetic routes, including photochemical, electrochemical, and mechanochemical methods, offers pathways that are often milder and more selective than traditional thermal methods. researchgate.netresearchgate.net
Collaborative Platforms: Establishing collaborative networks and platforms, such as the European chemical deuteration platform (DeuNet), facilitates the sharing of expertise, resources, and expensive deuterated materials. tum.de This approach helps to form a more cost-effective and accessible ecosystem for researchers. tum.de
Computational Modeling: The use of computational tools to predict the effects of deuteration on molecular properties and reaction outcomes can help guide synthetic efforts and reduce the trial-and-error nature of development. rsc.org
As these solutions mature, the synthesis and application of complex deuterated molecules like this compound will become increasingly viable, paving the way for new discoveries across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
